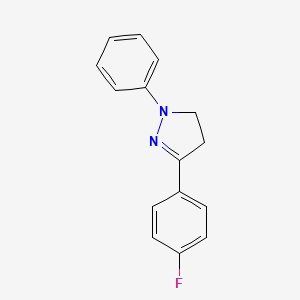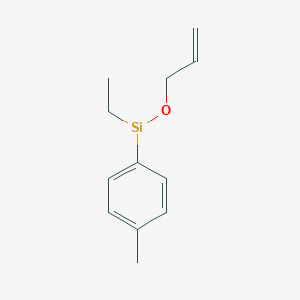
6-(1,3-Dimethyl-2,6-dioxopurin-7-YL)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-carboxypentyl)-1,3-dimethylxanthine: is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids and other organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-carboxypentyl)-1,3-dimethylxanthine typically involves the alkylation of 1,3-dimethylxanthine with a suitable carboxypentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-(5-carboxypentyl)-1,3-dimethylxanthine can undergo various chemical reactions, including:
Oxidation: The carboxypentyl side chain can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The xanthine core can undergo nucleophilic substitution reactions, particularly at the 7-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various alkylated or acylated derivatives of xanthine.
Scientific Research Applications
Chemistry: In chemistry, 7-(5-carboxypentyl)-1,3-dimethylxanthine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can act as an inhibitor or activator of certain enzymes, providing insights into enzyme mechanisms and functions.
Medicine: In medicine, 7-(5-carboxypentyl)-1,3-dimethylxanthine is explored for its potential therapeutic applications. It may have roles in treating conditions related to purine metabolism or as a lead compound for developing new drugs.
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(5-carboxypentyl)-1,3-dimethylxanthine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological effects.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar xanthine structure but different substitution pattern.
Theophylline (1,3-dimethylxanthine): Used in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Theobromine (3,7-dimethylxanthine): Found in chocolate, with mild stimulant effects.
Uniqueness: 7-(5-carboxypentyl)-1,3-dimethylxanthine is unique due to its carboxypentyl side chain, which imparts different chemical and biological properties compared to other xanthine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61444-23-3 |
|---|---|
Molecular Formula |
C13H18N4O4 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
6-(1,3-dimethyl-2,6-dioxopurin-7-yl)hexanoic acid |
InChI |
InChI=1S/C13H18N4O4/c1-15-11-10(12(20)16(2)13(15)21)17(8-14-11)7-5-3-4-6-9(18)19/h8H,3-7H2,1-2H3,(H,18,19) |
InChI Key |
HUQNVYNWCHQBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dinitro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14579478.png)
![2,4,6-Trinitrophenol--3,6,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14579487.png)

![Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]-](/img/structure/B14579502.png)

![(4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14579511.png)

![2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14579522.png)





